molecular formula C10H17NO2 B12938350 (S)-2-Azaspiro[4.5]decane-3-carboxylic acid

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B12938350
M. Wt: 183.25 g/mol
InChI Key: QATSWWZBTBBYRX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a unique azaspirodecane skeleton. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Azaspiro[4.5]decane-3-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another approach involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and cost-effectiveness. These methods may involve catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions with appropriate starting materials .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been studied as an inhibitor of cytoplasmic phospholipase A2 (cPLA2), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific azaspirodecane skeleton and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further highlights its importance in scientific research and industrial applications.

Properties

IUPAC Name

(3S)-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATSWWZBTBBYRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.